N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide
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Overview
Description
N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination or other amination reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring allows for efficient exploration of the pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of the molecule. This can lead to selective binding to enantioselective proteins and other biological targets .
Comparison with Similar Compounds
Similar Compounds
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern and the presence of both an amino group and an acetamide group.
Properties
Molecular Formula |
C11H21N3O2 |
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Molecular Weight |
227.30 g/mol |
IUPAC Name |
N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide |
InChI |
InChI=1S/C11H21N3O2/c1-7(2)10(12)11(16)14-5-4-9(6-14)13-8(3)15/h7,9-10H,4-6,12H2,1-3H3,(H,13,15) |
InChI Key |
JBZXWRRMJBREKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)NC(=O)C)N |
Origin of Product |
United States |
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